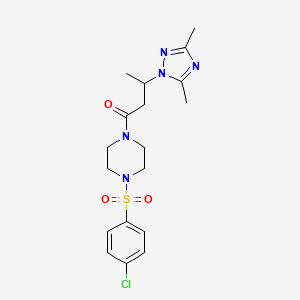

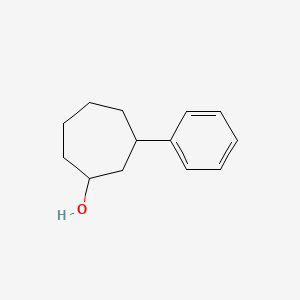

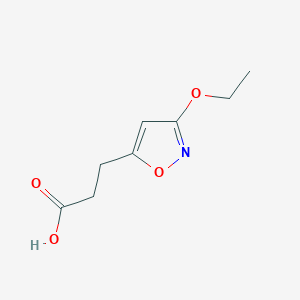

![molecular formula C20H16N4O2 B2411023 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide CAS No. 2034616-74-3](/img/structure/B2411023.png)

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . Another method involves the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .

Molecular Structure Analysis

The structures of synthesized compounds were accomplished through FT-IR, 1H NMR, 13C NMR, mass, and elemental analysis data .

Chemical Reactions Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions. N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Activity Relationships

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide is a compound within the imidazo[1,2-a]pyridine class, which has been the focus of various scientific investigations due to its significant biological activities. Research has shown that subtle changes in the nitrogen position of imidazo[1,2-a]pyridine compounds can dramatically affect their potency. For instance, Spitzer et al. (1988) synthesized a series of imidazo[1,2-a]pyridine analogues, demonstrating the superior inotropic activity of certain configurations, which could be leveraged in the treatment of congestive heart failure by providing both inotropic and vasodilatory properties Spitzer et al., 1988.

Anticancer Properties

A novel series of selenylated imidazo[1,2-a]pyridines, including compounds IP-Se-05 and IP-Se-06, showed promising activity against breast cancer cells, highlighting the potential of such compounds in chemotherapy. Almeida et al. (2018) found these compounds to inhibit cell proliferation and induce apoptosis in MCF-7 cells, with IP-Se-06 showing superior antitumor effects at lower concentrations Almeida et al., 2018.

Optical Properties for Material Science

In the realm of material science, imidazo[1,2-a]pyridine derivatives have been explored for their luminescent properties. Volpi et al. (2017) synthesized a series of these compounds, demonstrating their potential as low-cost emitters with large Stokes' shifts for use in various applications, such as in luminescent materials Volpi et al., 2017.

Cardiovascular Effects

Compounds within this class have also been investigated for their cardiovascular effects. For example, Dämmgen et al. (1981) reported on 2-[(2-Methoxy-4-methylsulfinyl)phenyl]-1H-imidazo[4,5-b]-pyridine (AR-L 115 BS), showing positive inotropic and chronotropic actions without inducing significant elevations in myocardial oxygen consumption in anaesthetized dogs Dämmgen et al., 1981.

Gastroprotective Effects

Imidazo[1,2-a]pyridines have been described as a novel class of antiulcer agents, exhibiting both gastric antisecretory and cytoprotective properties. Kaminski et al. (1985) identified compounds within this class, such as SCH 28080, which demonstrate a mechanism of action potentially involving the inhibition of the H+/K+-ATPase enzyme, suggesting their utility in treating ulcerative conditions without acting as histamine (H2) receptor antagonists or prostaglandin analogues Kaminski et al., 1985.

Wirkmechanismus

Target of Action

Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to exhibit antifungal activity against candida spp . They have also been reported to inhibit acetylcholinesterase, butyrylcholinesterase, and lipoxygenase .

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the formation of yeast to mold as well as ergosterol formation by computational simulation against sterol 14-alpha demethylase (cyp51) . Ergosterol is a critical component of fungal cell membranes, and its inhibition can lead to cell death.

Biochemical Pathways

The inhibition of ergosterol biosynthesis is a common mechanism of action for antifungal agents . This suggests that the compound may interfere with the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane and cell death.

Pharmacokinetics

Similar compounds have been analyzed for their absorption, distribution, metabolism, excretion, and toxicity (admet) properties . These properties are crucial for understanding the bioavailability of the compound and its potential as a therapeutic agent.

Result of Action

Similar compounds have shown potent activity against candida spp, including several multidrug-resistant strains . This suggests that the compound may have potential antifungal applications.

Zukünftige Richtungen

The future directions for “N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide” could involve further exploration of its bioactivity and potential applications in medicinal chemistry. The development of more efficient synthesis methods, particularly considering today’s environmental concerns combined with economic aspects, is also a potential area of future research .

Eigenschaften

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxypyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c1-26-20-15(8-6-11-21-20)19(25)23-16-9-3-2-7-14(16)17-13-24-12-5-4-10-18(24)22-17/h2-13H,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGHRFOHSAKWNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

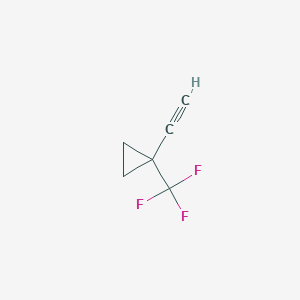

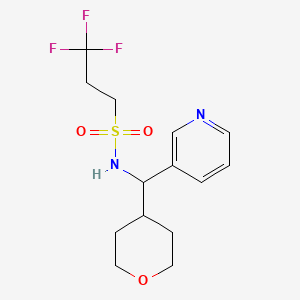

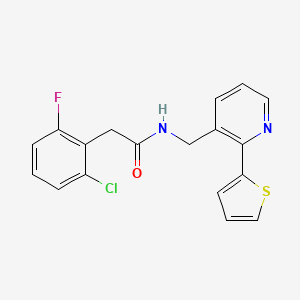

![N-Ethyl-N-[2-oxo-2-(4-propylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2410940.png)

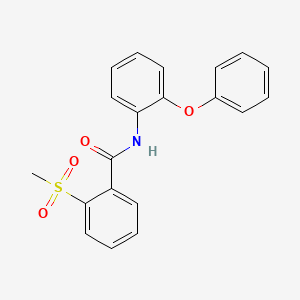

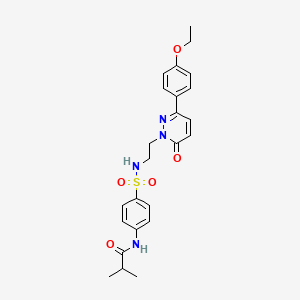

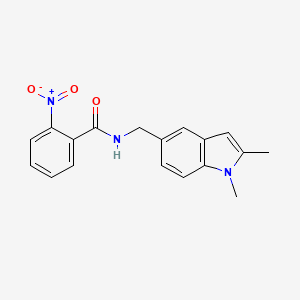

![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)

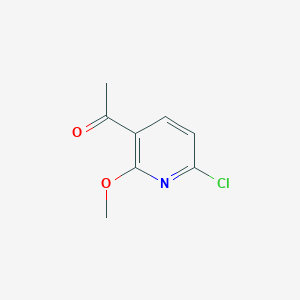

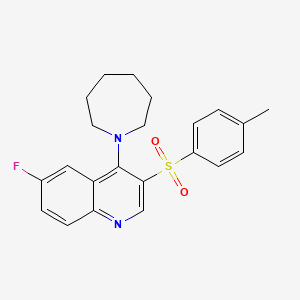

![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)